molecular formula C7H11N3O B8499790 3-cyclopentyl-1H-1,2,4-triazol-5(4H)-one

3-cyclopentyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B8499790
M. Wt: 153.18 g/mol
InChI Key: NAZNLTZZHKLXMQ-UHFFFAOYSA-N
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Patent
US09193719B2

Procedure details

To a suspension of semicarbazide hydrochloride (5.00 g, 44.8 mmol) in DCM (100 mL) was added triethylamine (10.00 g, 99 mmol) and the mixture was stirred at −10° C. for 30 min. Cyclopentane carbonylchloride (5.00 g, 37.7 mmol) was added at the same temp and the mixture was allowed to warm to RT over night. The solvent from the reaction mixture was completely removed and the residue stirred in MeCN (200 mL) for 1 h. The solids were collected by filtration, washed and dried. The solid was treated with sodium hydroxide (7.00 g, 175 mmol) and water (20 mL). The resulting reaction mixture was heated at 100° C. for 3 h. The reaction mixture was cooled and acidified with conc. HCl. The solids were collected, washed and dried to provide 3-cyclopentyl-1H-1,2,4-triazol-5(4H)-one (2.24 g, 38.8% yield) as white solid. 1H NMR (400 MHz, DMSO-d6): δ 11.17 (s, 1H), 11.03 (s, 1H), 2.80 (m, 1H), 1.86 (m, 2H), 1.58 (m, 6H); MS (ESI) m/z: 154.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH:3][C:4]([NH2:6])=[O:5].C(N(CC)CC)C.[CH:14]1([C:19](Cl)=O)[CH2:18][CH2:17][CH2:16][CH2:15]1.[OH-].[Na+].Cl>C(Cl)Cl.O>[CH:14]1([C:19]2[NH:6][C:4](=[O:5])[NH:3][N:2]=2)[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −10° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over night
CUSTOM
Type
CUSTOM
Details
The solvent from the reaction mixture was completely removed
STIRRING
Type
STIRRING
Details
the residue stirred in MeCN (200 mL) for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCC1)C1=NNC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 38.8%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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